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# The Discovery and Synthesis of Fumagillin: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Fumagilin-105	
Cat. No.:	B15623099	Get Quote

A Note on Nomenclature: This technical guide focuses on the natural product Fumagillin and its well-characterized synthetic analog, TNP-470. The user's query for "Fumagillin-105" did not yield a specific compound with that designation in the scientific literature. It is possible that "105" was a citation number in a reviewed article. This guide, therefore, summarizes the extensive research available for Fumagillin and its key derivatives.

### **Executive Summary**

Fumagillin is a mycotoxin first isolated from the fungus Aspergillus fumigatus in 1949.[1] Initially explored for its antimicrobial properties, it has since garnered significant interest as a potent angiogenesis inhibitor.[2] This guide provides a comprehensive overview of the discovery, synthesis, and biological activity of Fumagillin and its clinically evaluated analog, TNP-470. Detailed experimental protocols, quantitative biological data, and visualizations of key pathways are presented to serve as a valuable resource for researchers in drug discovery and development.

### **Discovery and Biological Activity**

Fumagillin was first identified by Hanson and Eble in 1949 from the fermentation broth of Aspergillus fumigatus.[3] While initially studied for its amoebicidal and anti-infective properties, its potent anti-angiogenic effects were later discovered.[4] Fumagillin and its analogs exert their biological effects primarily through the irreversible inhibition of methionine aminopeptidase-2 (MetAP-2), a key enzyme involved in the post-translational modification of proteins.[5][6] This inhibition leads to the suppression of endothelial cell proliferation and, consequently, the



inhibition of angiogenesis.[6] The anti-angiogenic properties of fumagillin derivatives have been investigated for the treatment of cancer and other diseases characterized by excessive blood vessel formation.[2][7]

# **Quantitative Biological Data**

The biological activity of Fumagillin and its key analog, TNP-470, has been quantified in various assays. The following tables summarize key inhibitory concentrations.

Compound	Target/Assay	IC50 Value	Cell Line/System	Reference
Fumagillin	MetAP-2	9.2 nM	Recombinant enzyme	
Entamoeba histolytica growth	~58 nM (calculated from 1.15 ± 0.03 µM for biotinylated fumagillin which is 20x higher)	Trophozoites	[8]	
TNP-470	Endothelial Cell Proliferation	Varies by cell line	Endothelial cells	[9]
KKU-M213 cell viability (24h)	16.86 ± 0.9 μg/mL	Human cholangiocarcino ma	[10]	
KKU-M213 cell viability (48h)	3.16 ± 0.6 μg/mL	Human cholangiocarcino ma	[10]	_
KKU-M213 cell viability (72h)	1.78 ± 0.8 μg/mL	Human cholangiocarcino ma	[10]	_

# **Synthesis and Biosynthesis**



## **Total Synthesis**

The complex structure of Fumagillin has made it a challenging target for total synthesis. The first total synthesis of (±)-fumagillin was reported by Corey and Snider in 1972. Since then, several other synthetic strategies for fumagillin and its core structure, fumagillol, have been developed, including both racemic and asymmetric approaches.[1][11] These syntheses often involve intricate stereoselective reactions to construct the highly functionalized cyclohexane ring and the two epoxide moieties that are crucial for its biological activity.[9]

### **Biosynthesis**

The biosynthesis of Fumagillin in Aspergillus fumigatus is a complex process involving enzymes encoded by the fma gene cluster.[3][12] Fumagillin is a meroterpenoid, derived from both the polyketide and terpene pathways.[3] The pathway begins with the synthesis of a  $\beta$ -trans-bergamotene core from farnesyl pyrophosphate (FPP), catalyzed by a terpene cyclase. [13][14] This is followed by a series of oxidative modifications, including hydroxylations and epoxidations, catalyzed by a multifunctional cytochrome P450 monooxygenase, to form the highly oxygenated sesquiterpenoid core.[12][14] In a separate branch, a polyketide synthase produces a tetraenoic diacid, which is then esterified to the terpene-derived core to yield the final Fumagillin molecule.[13]

# **Experimental Protocols**Protocol for Fumagillin Extraction and Purification from

# A. fumigatus

This protocol is a generalized procedure based on methodologies described in the literature for the isolation of Fumagillin from fungal cultures.[3][15]

#### 1. Fermentation:

- Culture Aspergillus fumigatus in a suitable liquid medium (e.g., Czapek-Dox broth) under optimal conditions for secondary metabolite production (e.g., 25-30°C, shaking at 150-200 rpm for 7-14 days).[3][16]
- 2. Extraction:



- Separate the mycelia from the fermentation broth by filtration.
- Acidify the filtered broth to approximately pH 3-4 with a suitable acid (e.g., HCl).
- Extract the acidified broth multiple times with an organic solvent such as ethyl acetate or chloroform.[3]
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure to obtain a crude extract.
- 3. Purification:
- Subject the crude extract to column chromatography on silica gel.
- Elute the column with a gradient of solvents, such as hexane-ethyl acetate or dichloromethane-methanol, to separate the components.
- Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing Fumagillin.
- Further purify the Fumagillin-containing fractions by high-performance liquid chromatography (HPLC), preferably on a preparative C18 column.[15]
- Use a suitable mobile phase, such as a gradient of acetonitrile and water, for elution.[15]
- Collect the peak corresponding to Fumagillin and evaporate the solvent to yield the purified compound.
- The purity of the final product can be assessed by analytical HPLC and its identity confirmed by mass spectrometry and NMR spectroscopy.[15]

### **Protocol for MetAP-2 Inhibition Assay**

This protocol outlines a general procedure for assessing the inhibitory activity of Fumagillin or its analogs against MetAP-2.

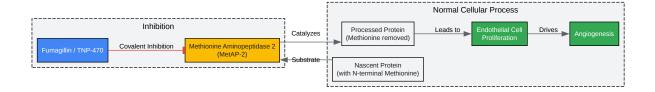
1. Reagents and Materials:

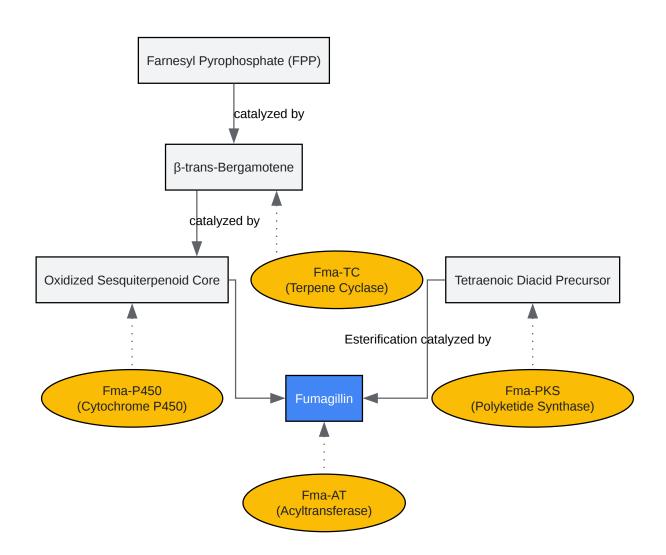


- Recombinant human MetAP-2 enzyme.
- Methionine-p-nitroanilide (Met-pNA) as a substrate.
- Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl<sub>2</sub>, pH 7.5).
- Fumagillin or test compound dissolved in a suitable solvent (e.g., DMSO).
- 96-well microplate.
- Microplate reader capable of measuring absorbance at 405 nm.
- 2. Assay Procedure:
- Prepare serial dilutions of the test compound in the assay buffer.
- In a 96-well plate, add the recombinant MetAP-2 enzyme to each well.
- Add the diluted test compound or vehicle control (DMSO) to the respective wells and preincubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the Met-pNA substrate to each well.
- Monitor the increase in absorbance at 405 nm over time using a microplate reader. The absorbance increase corresponds to the release of p-nitroaniline upon substrate cleavage.
- Calculate the initial reaction rates for each concentration of the inhibitor.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

# Visualizations Signaling Pathway of Fumagillin's Mechanism of Action







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